6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride
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Description
6-(aminomethyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2N3O2 and its molecular weight is 268.14. The purity is usually 95%.
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Mechanism of Action
Target of Action
Oxazines, a class of compounds to which this molecule belongs, have been demonstrated to serve as functional kernels in the construction of single-molecule switches . They are linked to appropriate conjugated molecules to carbon electrodes .
Mode of Action
The compound’s interaction with its targets involves the de/rehydrogenation of 1,4-oxazine linkers, which efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .
Biochemical Pathways
The de/rehydrogenation process of 1,4-oxazine linkers is a key aspect of its function . This process could potentially influence various biochemical pathways, particularly those involving electron transfer and redox reactions.
Result of Action
The result of the compound’s action is the switching of single-molecule junctions between a low-conducting and a high-conducting state . This switching mechanism realizes a maximum ON/OFF current ratio as high as 1.5 × 10^3 .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of an electrostatic gate field, which can control the proton transfer process and thus allow specific conductance states to be selected .
Properties
IUPAC Name |
6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c10-4-6-3-7(9(11)13)8-5-14-2-1-12(6)8;;/h3H,1-2,4-5,10H2,(H2,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIALVAIUTGHMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=C(N21)CN)C(=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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